4-(4-Methylphenyl)butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)butanoyl chloride is an organic compound with the molecular formula C11H13ClO. It is an acyl chloride derivative of 4-(4-methylphenyl)butanoic acid. This compound is characterized by the presence of a butanoyl chloride group attached to a 4-methylphenyl ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenyl)butanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biochemistry: Utilized in the modification of biomolecules for studying their structure and function
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Methylphenyl)butanoyl chloride can be synthesized through the reaction of 4-(4-methylphenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves the following steps:
Starting Material: 4-(4-Methylphenyl)butanoic acid.
Reagent: Thionyl chloride or oxalyl chloride.
Solvent: Anhydrous dichloromethane (DCM) or another suitable solvent.
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., argon) at room temperature. The mixture is stirred until the evolution of gas ceases, indicating the completion of the reaction.
Product Isolation: The reaction mixture is concentrated under reduced pressure to obtain the crude this compound, which can be purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Friedel-Crafts Acylation: Acts as an acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the 4-(4-methylphenyl)butanoyl group into aromatic compounds.
Hydrolysis: Reacts with water to form 4-(4-methylphenyl)butanoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base (e.g., pyridine) to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Lewis Acids: Used in Friedel-Crafts acylation reactions to facilitate the formation of acylated aromatic compounds.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation reactions.
Wirkmechanismus
The mechanism of action of 4-(4-methylphenyl)butanoyl chloride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride group is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion), resulting in the formation of the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbutanoyl Chloride: Similar structure but lacks the methyl group on the phenyl ring.
4-(4-Methoxyphenyl)butanoyl Chloride: Contains a methoxy group instead of a methyl group on the phenyl ring.
4-(4-Chlorophenyl)butanoyl Chloride: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
4-(4-Methylphenyl)butanoyl chloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the final products formed in chemical reactions. This structural feature can affect the steric and electronic environment, leading to differences in reaction rates and selectivity compared to similar compounds .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)butanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWRYFUUXYXKQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.